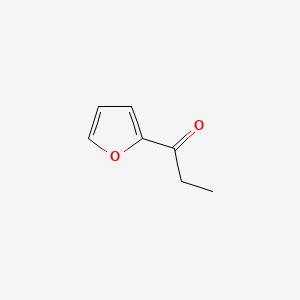

2-Propionylfuran

Description

2-Propionylfuran (CAS 3194-15-8) is a furan derivative with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. Its IUPAC name is 1-(furan-2-yl)propan-1-one, and it features a ketone group (-CO-) attached to the furan ring at the 2-position. Key physical properties include a melting point of 26–30°C and a boiling point of 53–55°C at 1 mmHg . This compound is utilized in research settings, particularly in flavor chemistry and organic synthesis, due to its reactive ketone moiety and aromatic furan backbone .

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPORNAVHSWTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185778 | |

| Record name | 1-(2-Furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(2-Furanyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3194-15-8 | |

| Record name | 2-Propionylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-FURYL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX6ML3WN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 - 29 °C | |

| Record name | 1-(2-Furanyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The acylation proceeds via electrophilic substitution, where the Lewis acid activates the acylating agent (e.g., propionic anhydride or propionyl chloride) to generate an acylium ion. This intermediate reacts with the electron-rich furan ring at the α-position, yielding 2-propionylfuran. A representative procedure from the Canadian Journal of Chemistry outlines the following steps:

- Catalyst Activation : $$ \text{BF}_3 $$-etherate (3 mL) is added to a mixture of propionic anhydride (37.2 g, 0.2 mol) and furan (12 g, 0.177 mol) at 15°C.

- Reaction Phase : The mixture is heated to 60°C for 3 hours under vigorous stirring.

- Workup : The crude product is extracted with chloroform, washed with sodium carbonate solution, and distilled under reduced pressure (53–55°C at 1 mmHg).

This method achieves a yield of 93% with high purity, as confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Optimization and Challenges

Key variables influencing yield include:

- Catalyst Loading : Excess $$ \text{BF}_3 $$ (>10 mol%) can lead to side reactions, such as polymerization of furan.

- Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the furan ring.

- Solvent Selection : Solvent-free conditions are preferred to minimize byproduct formation.

Despite its efficiency, this method requires careful handling of corrosive catalysts and anhydrides, necessitating specialized glassware and waste management protocols.

Continuous Flow Synthesis

Recent advancements in flow chemistry have revolutionized the synthesis of 2-propionylfuran, offering enhanced safety and reproducibility. A study published in Organic Process Research & Development demonstrates the use of microreactors for scalable production.

Flow Reactor Configuration

The continuous process involves:

- Reagent Mixing : Propionyl chloride (0.2 mol) and furan (0.177 mol) are dissolved in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and introduced into a perfluoroalkoxy (PFA) reactor coil.

- Catalytic Acylation : $$ \text{AlCl}_3 $$ (1.5 equiv) is injected inline, and the mixture is heated to 87°C with a residence time of 60 seconds .

- Inline Purification : The reaction stream passes through a membrane separator to remove unreacted reagents, yielding 2-propionylfuran with 95% purity .

Advantages Over Batch Methods

- Reduced Hazard Exposure : Confining hazardous reagents (e.g., $$ \text{AlCl}_3 $$) within closed systems mitigates operator risk.

- Enhanced Mixing Efficiency : Laminar flow in microchannels ensures uniform temperature and reagent distribution.

- Scalability : Throughput can be increased by parallelizing reactor units without compromising yield.

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for batch and flow synthesis:

Chemical Reactions Analysis

Types of Reactions: 2-Propionylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Propionic acid derivatives.

Reduction: Propanol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

2-Propionylfuran serves as a valuable precursor in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it useful for creating complex molecules in organic chemistry. For instance, it can be used as a reagent in reactions involving electrophilic substitutions or as a building block for more complex furan derivatives.

2. Flavoring Agent:

In the food industry, 2-Propionylfuran is recognized for its role as a flavoring agent. Its distinct aroma contributes to the sensory profile of various food products, enhancing their appeal. The compound's solubility in organic solvents makes it particularly effective in fat-rich environments, which are common in many food formulations.

Biological Applications

1. Metabolic Studies:

Research has identified 2-Propionylfuran as a metabolite in both plants and humans, suggesting its involvement in metabolic pathways. Studies have shown that this compound can influence metabolic processes, although further research is needed to fully elucidate its biological roles .

2. Antimicrobial Properties:

Some studies have indicated that 2-Propionylfuran exhibits antimicrobial properties, making it a candidate for use in preserving food products or developing new antimicrobial agents. Its presence in natural products such as bee propolis highlights its potential biological activity .

Medical Applications

1. Therapeutic Potential:

The compound's flavoring properties extend to pharmaceuticals, where it may be used to improve the taste of medications. Additionally, ongoing research is exploring its potential therapeutic effects, particularly in relation to its metabolic roles and interactions within biological systems .

2. Safety Profile:

Safety assessments indicate that while 2-Propionylfuran has some irritant properties (e.g., causing eye irritation), it does not possess known carcinogenic effects. This safety profile is crucial for its application in food and pharmaceutical products .

Industrial Applications

1. Fragrance Production:

In the fragrance industry, 2-Propionylfuran is utilized for its aromatic qualities, contributing to the formulation of perfumes and scented products. Its unique scent profile can enhance product differentiation in a competitive market .

2. Quality Control:

The compound is also employed in quality control processes for food products, particularly in assessing the flavor profiles of beverages such as coffee and cider. Analytical methods such as solid-phase extraction coupled with high-performance liquid chromatography (SPE-HPLC) have been developed to quantify furan derivatives like 2-Propionylfuran in various matrices .

Case Studies

Mechanism of Action

The mechanism of action of 2-Propionylfuran involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the propionyl group can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds are structurally related to 2-Propionylfuran and differ in substituents or functional groups:

2-(2-Propenyl)furan (C₇H₈O)

- CAS : 75135-41-0

- Molecular Weight : 108.14 g/mol

- Key Differences: Replaces the propionyl (-COCH₂CH₃) group with an alkenyl (-CH₂CH=CH₂) substituent. This structural change reduces polarity and eliminates ketone-based reactivity. No boiling or melting point data are available, but its lower molecular weight suggests higher volatility compared to 2-Propionylfuran .

2-Valerylfuran (C₉H₁₀O₂)

- CAS : 3194-17-0

- Molecular Weight : ~154.17 g/mol (estimated)

- Key Differences: Features a longer pentanoyl (-COC₄H₉) chain instead of propionyl. The extended alkyl chain increases hydrophobicity and likely raises the boiling point relative to 2-Propionylfuran. Limited data are available on its physical or chemical properties .

Furfural (C₅H₄O₂)

- CAS : 98-01-1

- Molecular Weight : 96.08 g/mol

- Key Differences : Contains an aldehyde (-CHO) group instead of a ketone. This makes furfural more reactive in oxidation and condensation reactions. It is widely used in industrial resins and solvents, unlike 2-Propionylfuran, which has niche research applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Propionylfuran | C₇H₈O₂ | 124.14 | Ketone | 53–55 (1 mmHg) | 26–30 |

| 2-(2-Propenyl)furan | C₇H₈O | 108.14 | Alkenyl | N/A | N/A |

| Furfural | C₅H₄O₂ | 96.08 | Aldehyde | 162 | -38 |

Research Findings and Environmental Relevance

- Biomass Burning Emissions : 2-Propionylfuran has been detected in smoke from biomass combustion, with an emission factor of (1.5 ± 0.8) × 10⁻³ g/kg , highlighting its environmental presence .

- Synthetic Challenges : Substituted furans like 2-propionylfuran often require controlled conditions to avoid side reactions, such as ring opening or polymerization, especially under acidic or high-temperature conditions .

Biological Activity

2-Propionylfuran is an organic compound with a molecular formula of C7H8O2, known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of 2-Propionylfuran consists of a furan ring substituted with a propionyl group. This unique configuration contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 124.14 g/mol |

| Boiling Point | 174 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Synthesis Methods

2-Propionylfuran can be synthesized through various methods. The most common synthetic route involves the reaction of 2-methylfuran with chloroacetic anhydride in the presence of a catalyst such as boron trifluoride-diethyl ether complex. The reaction typically occurs at 50°C for about 7 hours, followed by purification steps using silica gel chromatography.

Industrial Production: In industrial settings, it is produced by reacting furan with acetone under acidic conditions, optimizing yield for large-scale production.

Antioxidant Properties

Research indicates that 2-Propionylfuran exhibits notable antioxidant activity. A study demonstrated that it can scavenge free radicals, which may contribute to its potential protective effects against oxidative stress in biological systems .

Enzyme Inhibition

One significant area of study is the compound's interaction with enzymes. Specifically, it has been investigated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The presence of 2-Propionylfuran was found to have a negative correlation with the inhibition ability of Maillard reaction products against this enzyme, suggesting that higher concentrations may weaken the inhibition effect .

Antimicrobial Activity

Preliminary studies suggest that 2-Propionylfuran possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, although further research is required to fully understand its mechanism of action and potential therapeutic applications .

The biological activity of 2-Propionylfuran can be attributed to its ability to interact with biomolecules through electrophilic aromatic substitution reactions due to the furan ring and nucleophilic addition reactions facilitated by the propionyl group. These interactions allow it to exert diverse effects in biological contexts.

Case Studies and Research Findings

- Antioxidant Activity Study : A study published in MDPI highlighted the antioxidant capacity of 2-Propionylfuran in various food matrices, indicating its potential application as a natural preservative due to its ability to inhibit lipid peroxidation .

- Enzyme Inhibition Research : Another investigation focused on the compound's role in inhibiting mushroom tyrosinase, revealing insights into its potential use in cosmetic formulations aimed at reducing hyperpigmentation .

- Microbial Studies : Research conducted on the antimicrobial properties of 2-Propionylfuran indicated effective inhibition against specific pathogens, suggesting its utility in food preservation and pharmaceutical applications .

Q & A

Q. What statistical approaches resolve non-normal distributions in 2-Propionylfuran concentration data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.